5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine
CAS No.: 918516-27-5
Cat. No.: VC2848988
Molecular Formula: C13H9ClN2
Molecular Weight: 228.67 g/mol
* For research use only. Not for human or veterinary use.
![5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine - 918516-27-5](/images/structure/VC2848988.png)
Specification
CAS No. | 918516-27-5 |
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Molecular Formula | C13H9ClN2 |
Molecular Weight | 228.67 g/mol |
IUPAC Name | 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine |
Standard InChI | InChI=1S/C13H9ClN2/c14-12-3-1-9(2-4-12)11-7-10-5-6-15-13(10)16-8-11/h1-8H,(H,15,16) |
Standard InChI Key | AIRHBAXIGSQPNX-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=CN=C3C(=C2)C=CN3)Cl |
Canonical SMILES | C1=CC(=CC=C1C2=CN=C3C(=C2)C=CN3)Cl |
Introduction
Chemical Properties and Structure
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 918516-27-5) is characterized by its distinctive molecular structure comprising a pyrrolo[2,3-b]pyridine scaffold with a 4-chlorophenyl group at position 5. The compound has a molecular formula of C13H9ClN2 with a molecular weight of 228.67 g/mol . The structure contains a bicyclic system where a pyrrole ring is fused with a pyridine ring, with the chlorophenyl group extending from the pyridine portion of the molecule. This arrangement contributes to the compound's unique chemical and biological properties.
Table 1. Physicochemical Properties of 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine
Property | Value |
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CAS Number | 918516-27-5 |
Molecular Formula | C13H9ClN2 |
Molecular Weight | 228.67 g/mol |
Exact Mass | 228.04500 |
Polar Surface Area (PSA) | 28.68000 |
LogP | 3.88330 |
HS Code | 2933990090 |
European Community (EC) Number | 808-291-3 |
The compound exhibits a relatively high LogP value of 3.88330, indicating considerable lipophilicity that may enhance its membrane permeability . The modest polar surface area (PSA) of 28.68 Ų suggests a favorable balance between hydrophilicity and hydrophobicity, which is often desirable for drug-like molecules . These properties contribute to the compound's potential ability to cross biological membranes and reach intracellular targets.
Additionally, the compound can be identified using various chemical identifiers, including its InChIKey (AIRHBAXIGSQPNX-UHFFFAOYSA-N) and SMILES notation (C1=CC(=CC=C1C2=CN=C3C(=C2)C=CN3)Cl) .
Structural Characteristics and Related Compounds
The pyrrolo[2,3-b]pyridine scaffold present in 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine is a privileged structure in medicinal chemistry. This azaindole core offers unique chemical and biological properties that make it valuable for drug development. The scaffold contains a pyrrole ring fused with a pyridine ring, sharing the b-face of the pyridine, creating a bicyclic heterocyclic system. The NH group in the pyrrole portion can serve as a hydrogen bond donor, while the nitrogen in the pyridine ring can function as a hydrogen bond acceptor.
The 4-chlorophenyl substituent at position 5 introduces both steric and electronic effects. The chlorine atom enhances lipophilicity and can participate in halogen bonding interactions with target proteins. The phenyl ring can engage in π-π stacking interactions with aromatic amino acid residues in binding pockets of target proteins, potentially enhancing binding affinity and specificity.
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine serves as a building block for more complex compounds with enhanced biological activities. For example, it has been incorporated into structures such as N-[3-[5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]benzenesulfonamide, which may exhibit different pharmacological profiles and target specificities .
Structure-Activity Relationships
Understanding structure-activity relationships (SARs) is crucial for optimizing the biological activity of compounds. For pyrrolo[2,3-b]pyridine derivatives, several structural features influence their biological activities, particularly their ability to inhibit kinases and exert anticancer effects.
The pyrrolo[2,3-b]pyridine core scaffold serves as a privileged structure in medicinal chemistry due to its ability to form hydrogen bonds through the pyrrole NH and the pyridine nitrogen, potentially enabling interactions with key residues in target proteins. This core structure provides a rigid framework that can present substituents in specific orientations for optimal target interactions.
The 4-chlorophenyl substituent at position 5 in 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine introduces both steric and electronic effects that can influence binding to target proteins. The chlorine atom can participate in halogen bonding with target proteins, while the phenyl ring can engage in π-π stacking interactions with aromatic amino acid residues.
From broader research on pyrrolo[2,3-b]pyridine derivatives, it appears that:
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Modifications at positions 3 and 5 of the pyrrolo[2,3-b]pyridine scaffold often significantly impact biological activity
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The presence and nature of substituents on the phenyl ring (such as the chlorine in our target compound) can modulate potency and selectivity
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The NH of the pyrrole typically plays an important role in hydrogen bonding interactions with target proteins
The structural similarity between 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine and other bioactive pyrrolo[2,3-b]pyridine derivatives suggests that it may share similar binding modes and biological activities, particularly with respect to kinase inhibition and potential anticancer properties.
Table 2. Key Structural Features and Their Potential Contributions to Biological Activity
Structural Feature | Potential Contribution to Activity |
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Pyrrolo[2,3-b]pyridine core | Provides rigid scaffold; offers hydrogen bond donor (NH) and acceptor (pyridine N) sites |
4-Chlorophenyl at position 5 | Enhances lipophilicity; enables halogen bonding and π-π stacking interactions |
Position of chlorine on phenyl | Influences electronic distribution and binding specificity |
Free NH in pyrrole ring | Critical for hydrogen bonding with target proteins |
Applications in Drug Development
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine and related compounds have several potential applications in drug development, particularly in anticancer research. These applications stem from the compound's structural features and the biological activities associated with the pyrrolo[2,3-b]pyridine scaffold.
Lead Compound for Kinase Inhibitors
The pyrrolo[2,3-b]pyridine scaffold has proven valuable in developing inhibitors of various kinases, including FGFRs. 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine could serve as a lead compound for developing more potent and selective kinase inhibitors through systematic structure-activity relationship studies and medicinal chemistry optimization . The relatively simple structure and low molecular weight (228.67 g/mol) make it an appealing starting point for such optimization efforts.
Building Block for Complex Molecules
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine can function as a building block for creating more complex molecules with enhanced biological activities and improved drug-like properties. For example, it has been incorporated into structures such as N-[3-[5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]benzenesulfonamide . This approach allows medicinal chemists to build upon the core scaffold while introducing additional functional groups that can enhance potency, selectivity, or pharmacokinetic properties.
Research Tool for Understanding Disease Mechanisms
Compounds based on the pyrrolo[2,3-b]pyridine scaffold can serve as valuable tools for studying the roles of specific kinases in disease processes. By selectively inhibiting targets like FGFRs, these compounds can help elucidate signaling pathways involved in cancer development and progression, potentially leading to new therapeutic strategies .
Future Research Directions
Research on 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine and related derivatives presents several promising directions for future investigation:
Comprehensive Biological Profiling
Further studies are needed to fully characterize the biological activities of 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine, including its effects on various kinases, cellular processes, and cancer models. Comprehensive profiling would provide valuable insights into its potential applications and guide optimization efforts .
Structure-Based Drug Design
Crystal structures of 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine or its derivatives bound to target proteins would enable structure-based drug design approaches. These could lead to the development of more potent and selective compounds based on this scaffold.
Medicinal Chemistry Optimization
Systematic modification of 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine could yield derivatives with improved properties, including:
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Enhanced potency and selectivity toward specific targets
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Improved pharmacokinetic properties (absorption, distribution, metabolism, excretion)
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Reduced potential for off-target effects and toxicity
Expanded Target Scope
While current research focuses on kinases like FGFRs, 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine could be explored for activity against other therapeutic targets. Research indicates that pyrrolo[2,3-b]pyridine derivatives can be designed to target specific receptors, such as dopamine D4 receptors, suggesting potential applications beyond cancer therapy .
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